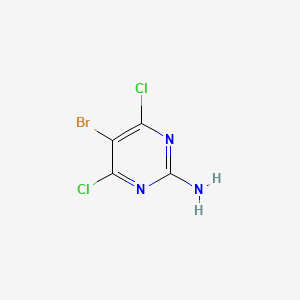

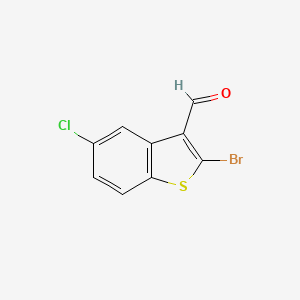

![molecular formula C6H4ClN3 B1268605 5-chloro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-08-1](/img/structure/B1268605.png)

5-chloro-1H-pyrazolo[3,4-c]pyridine

Descripción general

Descripción

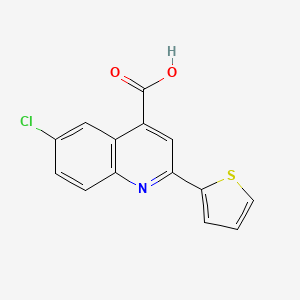

5-chloro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound with the molecular formula C6H4ClN3 . It is part of the pyrazolopyridine family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds are of interest in medicinal chemistry due to their close similarity to the purine bases adenine and guanine .

Synthesis Analysis

The synthesis of substituted pyridines, including 5-chloro-1H-pyrazolo[3,4-c]pyridine, has been achieved through various methods. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . Another approach involves the use of a ligand-based drug design approach .

Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring fused with a pyridine ring, with a chlorine atom attached . The exact mass and monoisotopic mass of the compound are 153.57 g/mol .

Chemical Reactions Analysis

In terms of chemical reactions, 5-chloro-1H-pyrazolo[3,4-c]pyridine has been involved in Sonogashira cross-couplings . This reaction resulted in the formation of the corresponding 5-alkynyl-1H-pyrazolo[3,4-c]pyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1H-pyrazolo[3,4-c]pyridine include a molecular weight of 153.57 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 41.6 Ų .

Aplicaciones Científicas De Investigación

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their potential biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Antifungal Applications

Certain derivatives of 5-aminopyrazoles, which are related to 1H-pyrazolo[3,4-b]pyridines, have been evaluated for their effectiveness against three fungal strains .

Inhibitory Compounds

These 5-aminopyrazole derivatives have also been studied as inhibitory compounds against succinate dehydrogenase .

Combinatorial Libraries

1H-pyrazolo[3,4-b]pyridines are often used to create combinatorial libraries. The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is a common method used .

Mecanismo De Acción

Target of Action

It’s known that heterocyclic compounds like this are often used in fragment-based drug discovery (fbdd) due to their ability to engage with target proteins through a wide variety of intermolecular interactions .

Mode of Action

Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions .

Biochemical Pathways

The compound’s ability to be selectively elaborated along multiple growth vectors suggests it may influence a variety of biochemical pathways .

Result of Action

It’s known that these compounds can be selectively elaborated along multiple growth vectors, suggesting they may have diverse effects at the molecular and cellular level .

Action Environment

It’s known that the functionalisation of these compounds can be directionally controlled, suggesting that their action may be influenced by specific environmental conditions .

Direcciones Futuras

The future directions for 5-chloro-1H-pyrazolo[3,4-c]pyridine and related compounds involve further exploration of their potential in drug discovery . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyrazolo[3,4-c]pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propiedades

IUPAC Name |

5-chloro-1H-pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNYEWNLTYSDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348812 | |

| Record name | 5-chloro-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrazolo[3,4-c]pyridine | |

CAS RN |

76006-08-1 | |

| Record name | 5-chloro-1H-pyrazolo[3,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

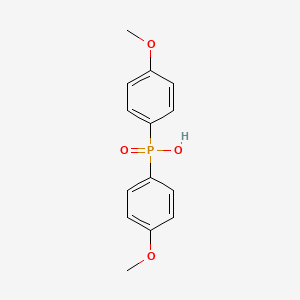

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)

![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)